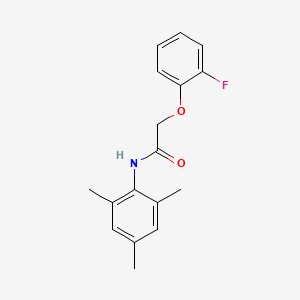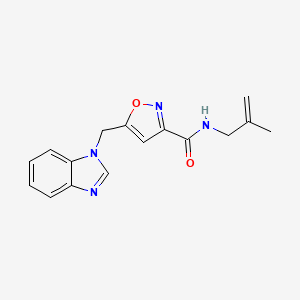![molecular formula C18H22N4O2 B5632038 1-[3-(4-methyl-1-piperazinyl)propyl]chromeno[3,4-d]imidazol-4(1H)-one](/img/structure/B5632038.png)
1-[3-(4-methyl-1-piperazinyl)propyl]chromeno[3,4-d]imidazol-4(1H)-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-[3-(4-methyl-1-piperazinyl)propyl]chromeno[3,4-d]imidazol-4(1H)-one, also known as CRF-1 antagonist, is a chemical compound that has been used in scientific research for its potential therapeutic applications.
Mécanisme D'action
1-[3-(4-methyl-1-piperazinyl)propyl]chromeno[3,4-d]imidazol-4(1H)-one antagonist works by blocking the binding of CRF to its receptors in the brain, specifically the 1-[3-(4-methyl-1-piperazinyl)propyl]chromeno[3,4-d]imidazol-4(1H)-one receptor. 1-[3-(4-methyl-1-piperazinyl)propyl]chromeno[3,4-d]imidazol-4(1H)-one receptor activation is known to increase the release of stress hormones, such as cortisol, and activate the hypothalamic-pituitary-adrenal (HPA) axis. By blocking 1-[3-(4-methyl-1-piperazinyl)propyl]chromeno[3,4-d]imidazol-4(1H)-one receptor activation, 1-[3-(4-methyl-1-piperazinyl)propyl]chromeno[3,4-d]imidazol-4(1H)-one antagonist can reduce the release of stress hormones and prevent the activation of the HPA axis.
Biochemical and Physiological Effects:
1-[3-(4-methyl-1-piperazinyl)propyl]chromeno[3,4-d]imidazol-4(1H)-one antagonist has been shown to have a range of biochemical and physiological effects in animal studies. It has been shown to reduce anxiety-like behaviors, decrease drug-seeking behavior, and improve cognitive function. Additionally, it has been shown to reduce the release of stress hormones, such as cortisol and adrenocorticotropic hormone (ACTH), and prevent the activation of the HPA axis.
Avantages Et Limitations Des Expériences En Laboratoire
1-[3-(4-methyl-1-piperazinyl)propyl]chromeno[3,4-d]imidazol-4(1H)-one antagonist has several advantages for lab experiments, including its specificity for the 1-[3-(4-methyl-1-piperazinyl)propyl]chromeno[3,4-d]imidazol-4(1H)-one receptor and its ability to block the activity of CRF. However, it also has some limitations, such as its low solubility in water and its potential toxicity at high doses. Additionally, it may not be effective in all animal models of anxiety, depression, and addiction.
Orientations Futures
There are several future directions for the research of 1-[3-(4-methyl-1-piperazinyl)propyl]chromeno[3,4-d]imidazol-4(1H)-one antagonist. One direction is to explore its potential therapeutic applications in other diseases, such as post-traumatic stress disorder (PTSD) and chronic pain. Another direction is to develop more potent and selective 1-[3-(4-methyl-1-piperazinyl)propyl]chromeno[3,4-d]imidazol-4(1H)-one antagonists with improved pharmacokinetic properties. Additionally, further research is needed to understand the long-term effects and safety of 1-[3-(4-methyl-1-piperazinyl)propyl]chromeno[3,4-d]imidazol-4(1H)-one antagonist in humans.
Conclusion:
In conclusion, 1-[3-(4-methyl-1-piperazinyl)propyl]chromeno[3,4-d]imidazol-4(1H)-one antagonist is a promising chemical compound that has been extensively studied for its potential therapeutic applications in anxiety, depression, addiction, and stress-related disorders. Its mechanism of action involves blocking the activity of CRF, which can reduce the release of stress hormones and prevent the activation of the HPA axis. While it has several advantages for lab experiments, it also has some limitations and further research is needed to fully understand its potential therapeutic applications.
Méthodes De Synthèse
The synthesis of 1-[3-(4-methyl-1-piperazinyl)propyl]chromeno[3,4-d]imidazol-4(1H)-one antagonist involves a series of chemical reactions, including the condensation of 2-aminobenzimidazole and 4-methylpiperazine, followed by the reaction with 3-bromo-1-propanol and 7-hydroxychromone. The final product is obtained through a purification process, such as column chromatography or recrystallization.
Applications De Recherche Scientifique
1-[3-(4-methyl-1-piperazinyl)propyl]chromeno[3,4-d]imidazol-4(1H)-one antagonist has been extensively studied for its potential therapeutic applications in various diseases, including anxiety, depression, addiction, and stress-related disorders. It has been shown to block the activity of corticotropin-releasing factor (CRF), a neuropeptide that plays a crucial role in the stress response system. By blocking CRF activity, 1-[3-(4-methyl-1-piperazinyl)propyl]chromeno[3,4-d]imidazol-4(1H)-one antagonist can reduce the symptoms of anxiety and depression, as well as prevent drug relapse in addiction.
Propriétés
IUPAC Name |
1-[3-(4-methylpiperazin-1-yl)propyl]chromeno[3,4-d]imidazol-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22N4O2/c1-20-9-11-21(12-10-20)7-4-8-22-13-19-16-17(22)14-5-2-3-6-15(14)24-18(16)23/h2-3,5-6,13H,4,7-12H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IYYQEBCQDWZNSF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)CCCN2C=NC3=C2C4=CC=CC=C4OC3=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-[3-(4-methyl-1-piperazinyl)propyl]chromeno[3,4-d]imidazol-4(1H)-one | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

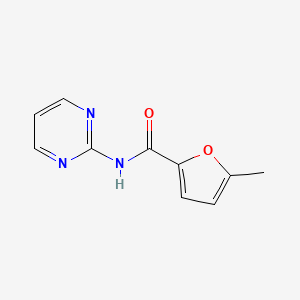
![2-(4-fluorophenyl)-N-[(1-isobutyl-1H-imidazol-5-yl)methyl]imidazo[1,2-a]pyridine-6-carboxamide](/img/structure/B5631970.png)
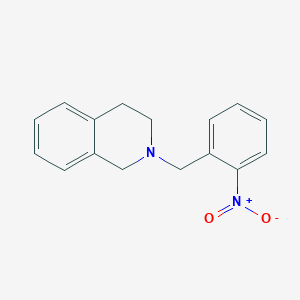
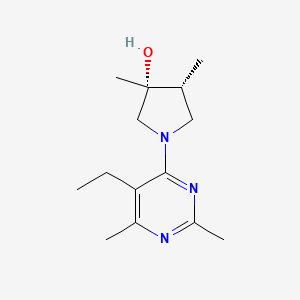
![N-[3-(1H-indol-1-yl)propyl]-7-isopropyl[1,2,4]triazolo[1,5-a]pyrimidine-5-carboxamide](/img/structure/B5631986.png)
![1-[5-({3-[1-(cyclobutylmethyl)-1H-imidazol-2-yl]piperidin-1-yl}carbonyl)-2-thienyl]ethanone](/img/structure/B5631987.png)
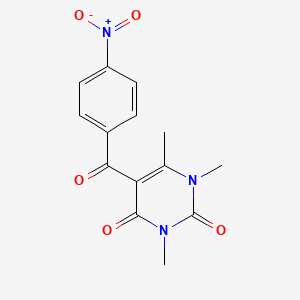
![N-[4-(3-methoxyphenyl)-1,3-thiazol-2-yl]cyclohexanecarboxamide](/img/structure/B5632002.png)
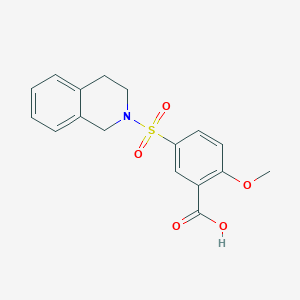


![(4S)-1-[3-(allyloxy)benzoyl]-4-(methoxymethyl)-3,3-dimethyl-4-piperidinol](/img/structure/B5632023.png)
